Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate
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Overview
Description
Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple phenyl groups and methoxycarbonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki–Miyaura coupling, to form the desired complex structure.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of phenyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of methoxycarbonyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenyl groups and methoxycarbonyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Interfering with signaling pathways by binding to receptors or other signaling molecules.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine.
The uniqueness of Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate lies in its complex structure and the specific arrangement of its functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C120H108O6 |
---|---|
Molecular Weight |
1646.1 g/mol |
IUPAC Name |
methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate |
InChI |
InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3 |
InChI Key |
RGNOIANPWVCTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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